{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine
Description
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an ethyl group at the 2-position and a methanamine (-CH2NH2) group at the 3-position.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2-ethylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-2-8-9(7-11)13-6-4-3-5-10(13)12-8/h3-6H,2,7,11H2,1H3 |
InChI Key |
XKZYOXBVKXTVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=N1)CN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Picolylamines
2-Picolylamines can undergo cyclization with nitroalkanes that are electrophilically activated to yield imidazo[1,5-a]pyridines, which are isomers of imidazo[1,2-a]pyridines. For example, 2-(aminomethyl)pyridine can be used as a starting material.
Direct Conversion of 2-Aminopyridine
2-Aminopyridine can be directly converted into 2,3-disubstituted imidazo[1,2-a]pyridines under harsh conditions, typically involving a solvent-free protocol at high temperatures (200-220 °C) in the presence of an acid catalyst.
Purification and Characterization Techniques
- Recrystallization : Used to purify the synthesized compound.
- Thin Layer Chromatography (TLC) : Used to monitor the progress of chemical reactions.
- High Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purify the final product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure of the synthesized compound.
- Infrared (IR) Spectroscopy : Used to confirm the presence of specific functional groups.
Chemical Reactions and Stability
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine can undergo chemical reactions typical of amines and heterocycles. These reactions are typically conducted under controlled conditions (temperature, solvent choice) to maximize yield and selectivity.
Biological Activity and Applications
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine has shown potential in various biological applications, including anticancer and antimicrobial activities. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications in oncology.
Chemical Reactions Analysis
Types of Reactions
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents at the 2- and 6-positions of the imidazo[1,2-a]pyridine core and modifications to the methanamine side chain. These variations significantly impact physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of Selected Compounds
Physicochemical Properties
- Solubility : N,N-Dimethylation (e.g., ) reduces polarity, enhancing organic solubility but possibly limiting aqueous bioavailability.
Biological Activity
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antitubercular effects. The unique nitrogen-containing heterocyclic structure contributes to their pharmacological versatility. Recent studies have highlighted their potential as therapeutic agents against various diseases, particularly tuberculosis (TB) and cancer .
Antitubercular Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine, exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study synthesized a series of imidazo[1,2-a]pyridine carboxamides that demonstrated potent in vitro activity with minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains . The mechanism of action involves targeting the cytochrome bc1 complex in Mtb, crucial for ATP synthesis.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance, the introduction of various substituents at specific positions on the ring can enhance potency and selectivity against target pathogens. Compounds with larger lipophilic groups have shown improved activity profiles .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine have been evaluated in several studies. Key findings include:
| Property | Value |
|---|---|
| Molecular Weight | 175.23 g/mol |
| Plasma Protein Binding | 99.89% (human) |
| CYP Inhibition | CYP1A2: 26.3%, CYP3A4: 52.2% |
| Hepatocyte Stability | 0.19% remaining after 2 hours (human) |
These results suggest that while the compound exhibits high plasma protein binding and some CYP enzyme inhibition, its stability in liver microsomes indicates potential metabolic challenges .
Case Study 1: Antitubercular Efficacy
In a recent study, a series of imidazo[1,2-a]pyridine derivatives were tested against Mtb H37Rv and multidrug-resistant strains. The compound {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine was part of this evaluation and showed promising results with an MIC below 0.01 μg/mL against resistant strains .
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives in models of inflammation induced by microbial infection. The results indicated that these compounds could significantly reduce inflammatory markers and cytokine levels in vitro and in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine, and how can reaction conditions be tailored to improve yields?
- Methodology : A common approach involves Mannich-type reactions or Suzuki cross-coupling for imidazo[1,2-a]pyridine scaffolds. For example, dimethylamine and formaldehyde in acetic acid at 50–55°C achieved a 91.6% yield for a structurally similar compound, with purification via pH adjustment and solvent extraction . Reaction optimization should focus on temperature control, stoichiometry of reagents (e.g., 1.2 equivalents of dimethylamine), and post-reaction workup (e.g., sodium hydroxide for neutralization). TLC or HPLC monitoring ensures reaction completion .
Q. How can researchers confirm the structural identity and purity of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine?
- Methodology : Use a combination of analytical techniques:
- 1H NMR : Peaks for ethyl (δ ~1.2–1.4 ppm) and methanamine (δ ~3.8–4.0 ppm) groups validate the structure. Aromatic protons in the imidazo[1,2-a]pyridine ring appear between δ 7.0–8.5 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 206.2) confirm molecular weight .
- IR spectroscopy : Stretching frequencies for amine (2800–3400 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) bonds provide functional group verification .
Q. What computational tools are recommended to predict physicochemical properties like log P and solubility?
- Methodology : Utilize consensus models for accuracy. For example:
- Log P : Average predictions from XLOGP3 (atomistic), iLOGP (physics-based), and SILICOS-IT (fragmental) methods. A related compound showed a consensus log P of 3.4, indicating moderate lipophilicity .
- Solubility : ESOL or Ali models estimate aqueous solubility (e.g., –4.44 log S for moderate solubility). Experimental validation via shake-flask methods is advised to resolve discrepancies between computational tools .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine for target selectivity?
- Methodology :
- Scaffold modification : Replace the ethyl group with trifluoromethyl to enhance metabolic stability or electron-withdrawing effects, as demonstrated in analogues of imidazo[1,2-a]pyridines .
- Substituent analysis : Compare bioactivity of 2-ethyl vs. 2-methyl derivatives using enzymatic assays (e.g., COX-2 inhibition) to evaluate steric and electronic impacts .
- Computational docking : Model interactions with target proteins (e.g., kinases or CYP450 enzymes) to prioritize substituents that improve binding affinity .
Q. What strategies address contradictions in metabolic stability data for imidazo[1,2-a]pyridine derivatives?
- Methodology :
- CYP inhibition profiling : Use recombinant CYP enzymes (e.g., CYP1A2, CYP3A4) to assess inhibition potency. A related compound showed inhibitory activity against CYP1A2, 2C19, 2D6, and 3A4, suggesting potential drug-drug interactions .
- Microsomal stability assays : Compare hepatic clearance rates in human vs. rodent microsomes to identify species-specific metabolism. Adjust substituents (e.g., fluorination) to block metabolic hotspots .
Q. How can researchers resolve discrepancies between predicted and experimental solubility data?
- Methodology :
- Multi-method validation : Compare computational predictions (ESOL, SILICOS-IT) with experimental shake-flask or HPLC-UV measurements. For example, SILICOS-IT predicted –5.89 log S for a compound, but experimental data showed –4.44 log S, highlighting model limitations .
- Salt/cocrystal formation : Improve solubility via hydrochloride salt preparation, as demonstrated for similar amines with >95% purity after recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
